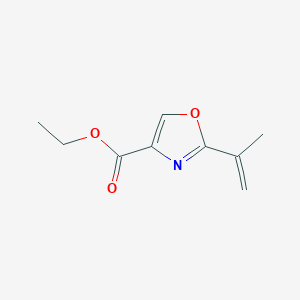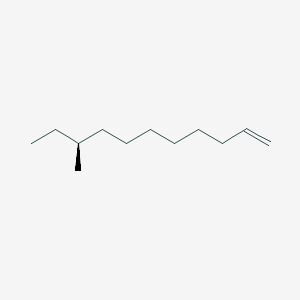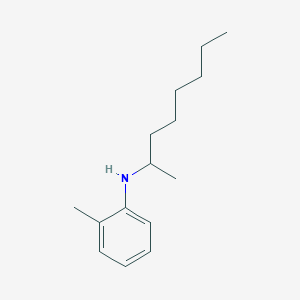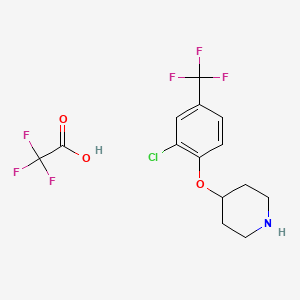![molecular formula C20H20N2O3 B12587648 N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group, making it a versatile molecule in various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions to form the intermediate 4-methoxy-N-phenylbenzamide. This intermediate is then subjected to a Claisen-Schmidt condensation with hex-2,4-dienal in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-Methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
Uniqueness
N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyanilino group and a hexa-2,4-dien-2-yl moiety allows for versatile applications in various fields of research.
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10- |
InChI-Schlüssel |
FQXFUFYGYVFQDK-NFAQBHPGSA-N |
Isomerische SMILES |
C/C=C/C=C(/C(=O)NC1=CC=C(C=C1)OC)\NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)

![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)


![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)


![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)

![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
